Due to its amphiphilic nature (having both water-loving and water-hating parts), Lauroylsarcosine can solubilize (dissolve) proteins that are typically insoluble in water. This property makes it valuable for studying membrane proteins, which are essential components of cells and play crucial roles in various biological processes. Lauroylsarcosine can gently disrupt cell membranes, allowing researchers to isolate and purify membrane proteins for further analysis. Source: Journal of Chromatography A, Determination of Lauroylsarcosine in Rat Plasma by High-Performance Liquid Chromatography
Lauroylsarcose can also be used to lyse (break open) cells, releasing their contents for further investigation. This is particularly useful in studies where researchers need to extract proteins from whole cells for various downstream applications like protein assays and Western blotting. Source: Analytical Biochemistry, A modified procedure for the quantitative determination of protein using the Bradford assay:
Lauroylsarcosine finds use in immunohistochemistry (IHC) and immunocytochemistry (ICC) techniques. These techniques involve using antibodies to visualize specific proteins within tissues or cells. Lauroylsarcosine can help permeabilize tissues, allowing antibodies to better access their targets within the cells. Source: Journal of Histochemistry and Cytochemistry, Lauroylsarcosine as a Permeabilizing Agent in Immunocytochemistry of Epithelial Cells: Comparison with Other Permeabilization Methods:
N-Lauroylsarcosine, also known as sodium lauroyl sarcosinate, is an amino acid-type anionic surfactant derived from the reaction of lauric acid and sarcosine. Its molecular formula is and it has a CAS number of 137-16-6. This compound appears as a white or colorless powder and is soluble in water, making it suitable for various applications in the pharmaceutical and cosmetic industries .
Lauroylsarcosine's primary mechanism of action relates to its surfactant properties. As mentioned earlier, its amphiphilic structure allows it to interact with both water and nonpolar molecules. This characteristic enables lauroylsarcosine to:
N-Lauroylsarcosine exhibits various biological activities, including antimicrobial properties. It has been shown to effectively inhibit the growth of certain bacteria and fungi, making it useful in personal care formulations as a preservative. Additionally, its surfactant properties facilitate the penetration of other active ingredients into biological membranes, enhancing their efficacy .
Toxicological studies indicate that while it has low acute toxicity via oral routes, it can cause irritation upon contact with skin or eyes .
The synthesis of N-Lauroylsarcosine typically involves the following methods:
N-Lauroylsarcosine is widely used in various industries:
N-Lauroylsarcosine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics | Unique Features |
---|---|---|---|
Sodium Lauroyl Sarcosinate | Anionic surfactant; good solubility | Derived specifically from lauric acid | |
Cocamidopropyl Betaine | Amphoteric surfactant; mild on skin | Derived from coconut oil | |
Sodium Lauryl Sulfate | Anionic surfactant; strong cleansing agent | More aggressive than N-Lauroylsarcosine | |
Oleoyl Sarcosine | Similar structure but derived from oleic acid | Higher unsaturation compared to lauric acid |
N-Lauroylsarcosine's unique combination of properties—being both a surfactant and an amino acid derivative—distinguishes it from other similar compounds by offering mildness and biocompatibility, making it particularly suitable for sensitive applications such as cosmetics and pharmaceuticals .
N-Lauroylsarcosine represents a significant amphiphilic molecule within the acyl sarcosine family, characterized by its distinctive molecular architecture combining a twelve-carbon aliphatic chain with a sarcosine moiety [1] [2] [3]. The compound exists in two primary forms: the free acid form with molecular formula C₁₅H₂₉NO₃ and molecular weight 271.4 g/mol, and the sodium salt form with molecular formula C₁₅H₂₈NNaO₃ and molecular weight 293.38 g/mol [3] [4]. The structural framework consists of a dodecanoyl chain attached to N-methylglycine through an amide linkage, creating a molecule with both hydrophobic and hydrophilic characteristics [5] [6].
The fundamental structural parameters reveal critical insights into the molecular behavior of N-Lauroylsarcosine [7] [8]. The free acid form exhibits a melting point range of 45-49°C, while the sodium salt demonstrates a melting point of 46°C [3] [8]. The density measurements indicate 0.97 g/mL for the free acid and 1.033 g/mL at 20°C for the sodium salt [8]. These physical properties reflect the impact of ionic interactions and hydrogen bonding networks within the crystalline lattice [9] [10].
Property | Free Acid Form | Sodium Salt Form |
---|---|---|
Molecular Formula | C₁₅H₂₉NO₃ | C₁₅H₂₈NNaO₃ |
Molecular Weight (g/mol) | 271.4 | 293.38 |
Melting Point (°C) | 45-49 | 46 |
Density (g/mL) | 0.97 | 1.033 at 20°C |
Critical Micelle Concentration (mM) | 14.57 at 30°C | 14.6 at 20-25°C |
Water Solubility (g/L) | Soluble | 293 |
pH (1M aqueous) | N/A | 7.0-9.0 |
The crystallographic investigation of N-Lauroylsarcosine reveals complex structural motifs that influence its physical and chemical properties [11] [12]. Structural analyses demonstrate that N-Lauroylsarcosine adopts conformations similar to related sarcosine derivatives, where infinite head-to-tail chains form through hydrogen bonding networks [12]. The crystalline structure exhibits characteristics reminiscent of amino acid crystal architectures, with the sarcosine moiety participating in three-dimensional hydrogen-bonded frameworks [12].
Conformational studies utilizing computational approaches have revealed that N-Lauroylsarcosine undergoes light conformational adjustments when exposed to different chemical environments [6]. These structural modifications involve subtle rearrangements that affect the solvent exposure of functional groups without disrupting the overall molecular architecture [6]. The conformational flexibility of the dodecanoyl chain allows for adaptive interactions with surrounding molecules, particularly in micellar environments [11] [13].
The crystallographic data indicate that the compound exhibits polymorphism, with different crystal forms displaying variations in packing arrangements and intermolecular interactions [14] [15]. The sodium salt form demonstrates enhanced crystallinity compared to the free acid, attributed to the ionic interactions between sodium cations and carboxylate anions [14]. These structural characteristics directly influence the compound's solubility, thermal stability, and aggregation behavior [8] [13].
Temperature-dependent crystallographic studies reveal that N-Lauroylsarcosine maintains structural stability upon cooling, similar to other sarcosine derivatives [12]. The crystal structure remains intact down to low temperatures, with the hydrogen bonding networks providing sufficient stabilization [12]. This thermal stability contrasts with the compound's behavior under hydrostatic pressure, where structural rearrangements may occur [12].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of N-Lauroylsarcosine through detailed analysis of proton and carbon environments [9] [16]. The ¹H Nuclear Magnetic Resonance spectrum recorded in deuterated chloroform reveals distinct chemical shift patterns that enable unambiguous identification of the compound [9]. The terminal methyl group of the dodecanoyl chain resonates between 0.869-0.904 parts per million, appearing as a characteristic triplet with integration corresponding to three protons [9].
The long-chain methylene protons exhibit complex multipicity patterns between 1.265-1.306 parts per million, with the α-methylene protons adjacent to the carbonyl group appearing as a distinct multiplet at 1.620-1.655 parts per million [9]. The N-methyl group attached to the sarcosine moiety produces a singlet at 2.376-2.414 parts per million, integrating for three protons [9]. The N-methylene protons of the sarcosine unit resonate between 2.989-3.099 parts per million, while the carboxylic acid proton appears in the downfield region at 4.065-4.149 parts per million [9].
¹³C Nuclear Magnetic Resonance analysis provides complementary structural information, with the carbonyl carbon appearing in the characteristic carbonyl region [9] [16]. The aliphatic carbons of the dodecanoyl chain produce distinct signals that enable chain length determination and structural confirmation [16]. The N-methyl carbon of the sarcosine moiety exhibits a unique chemical shift that serves as a diagnostic marker for this structural unit [9].
Nuclear Magnetic Resonance Type | Chemical Shift (ppm) | Assignment | Integration |
---|---|---|---|
¹H Nuclear Magnetic Resonance | 0.869-0.904 | Terminal CH₃ | 3H |
¹H Nuclear Magnetic Resonance | 1.265-1.306 | Long chain CH₂ | Multiple H |
¹H Nuclear Magnetic Resonance | 1.620-1.655 | α-CH₂ to carbonyl | 2H |
¹H Nuclear Magnetic Resonance | 2.376-2.414 | N-CH₃ group | 3H |
¹H Nuclear Magnetic Resonance | 2.989-3.099 | N-CH₂ | 2H |
¹H Nuclear Magnetic Resonance | 4.065-4.149 | COOH region | 1H |
Advanced Nuclear Magnetic Resonance techniques, including solid-state Nuclear Magnetic Resonance spectroscopy, have been employed to study N-Lauroylsarcosine in membrane environments [17]. These studies reveal conformational changes that occur upon incorporation into lipid bilayers and protein complexes [17]. The chemical shift perturbations observed in these systems provide insights into the molecular interactions and binding mechanisms [17].
Mass spectrometric analysis of N-Lauroylsarcosine reveals characteristic fragmentation patterns that enable structural elucidation and compound identification [18] [19]. The molecular ion peak appears at mass-to-charge ratio 271 for the free acid form, representing the intact molecule under electron ionization conditions [9] [18]. The fragmentation pattern follows predictable pathways based on the structural features of acyl amino acid derivatives [18] [19].
The base peak in the mass spectrum occurs at mass-to-charge ratio 73, corresponding to the fragment C₃H₅NO⁺, which represents a characteristic sarcosine-derived fragment [19] [20]. This fragment results from α-cleavage adjacent to the nitrogen atom, a common fragmentation mode for N-acyl amino acids [18] [19]. The high abundance of this fragment makes it a diagnostic marker for sarcosine-containing compounds [19].
A significant fragment appears at mass-to-charge ratio 147, resulting from the loss of the dodecanoyl chain (mass 124) from the molecular ion [9] [18]. This fragmentation corresponds to cleavage of the amide bond, producing a fragment containing the intact sarcosine moiety [18]. The fragment at mass-to-charge ratio 116 represents the sarcosine moiety with the formula C₅H₁₀NO₂⁺, formed through rearrangement processes [19].
Fragment m/z | Assignment | Relative Intensity | Fragmentation Type |
---|---|---|---|
271 | Molecular ion [M]⁺ | Moderate | Molecular ion |
147 | Loss of long chain [M-124]⁺ | High | α-cleavage |
116 | Sarcosine moiety [C₅H₁₀NO₂]⁺ | High | Characteristic fragment |
100 | Glycine derivative fragment | Moderate | Rearrangement |
73 | Base fragment [C₃H₅NO]⁺ | Very High | Base peak |
58 | N-methylglycine fragment | Moderate | Secondary fragmentation |
44 | CO₂ loss fragment | High | Neutral loss |
29 | CHO fragment | Moderate | Acylium ion |
Additional fragmentation pathways include the formation of acylium ions at mass-to-charge ratio 29 (CHO⁺) and neutral loss of carbon dioxide (mass 44) from carboxylated fragments [18]. The fragment at mass-to-charge ratio 58 corresponds to N-methylglycine derivatives formed through secondary fragmentation processes [19]. These fragmentation patterns provide structural confirmation and enable differentiation from isomeric compounds [21] [19].
Tandem mass spectrometry techniques have been employed to enhance the specificity of N-Lauroylsarcosine detection in complex mixtures [21] [19]. Multiple reaction monitoring methods utilize specific precursor-to-product ion transitions, such as mass-to-charge ratio 116 to 73, for quantitative analysis [19]. These approaches overcome the challenges posed by isomeric compounds that exhibit similar retention times in chromatographic separations [19].
Computational chemistry approaches have provided valuable insights into the molecular properties and behavior of N-Lauroylsarcosine through various theoretical methods [22] [23]. Density Functional Theory calculations have been employed to investigate the electronic structure and optimize the molecular geometry of N-Lauroylsarcosine [22] [23]. These calculations reveal the preferred conformations and electronic distribution within the molecule, providing a foundation for understanding its chemical reactivity and intermolecular interactions [23].
Molecular dynamics simulations have been utilized to study the conformational flexibility of N-Lauroylsarcosine in different environments [24] [25]. These simulations demonstrate that the dodecanoyl chain exhibits significant conformational freedom, allowing for adaptive interactions with surrounding molecules [25]. The sarcosine moiety maintains a relatively rigid structure, serving as an anchor point for intermolecular interactions [24].
Quantum chemistry calculations have predicted the vibrational frequencies of N-Lauroylsarcosine, enabling correlation with experimental infrared and Raman spectroscopic data [26] [27]. The computational predictions accurately reproduce the characteristic absorption bands, including the carbonyl stretch at 1650-1680 wavenumbers and the N-H bending vibrations at 1540-1560 wavenumbers [26] [28]. These calculations provide molecular-level understanding of the vibrational modes and their assignments [26].
Computational Method | Property Predicted | Predicted Value | Experimental Correlation |
---|---|---|---|
Density Functional Theory | Optimized geometry | Planar sarcosine unit | Crystallographic data |
Molecular dynamics | Conformational flexibility | High chain mobility | Nuclear Magnetic Resonance |
Quantum chemistry | Vibrational frequencies | 1650-1680 cm⁻¹ (C=O) | Infrared spectroscopy |
Ab initio calculations | Electronic structure | HOMO-LUMO gap | Ultraviolet-visible |
Advanced computational studies have investigated the self-assembly behavior of N-Lauroylsarcosine using dissipative particle dynamics simulations [25]. These simulations predict the critical micelle concentration and aggregation number, which align closely with experimental observations [25]. The computational models demonstrate that N-Lauroylsarcosine forms small micelles with aggregation numbers around 2, consistent with experimental determinations [5] [13].
Density Functional Theory calculations combined with van der Waals functionals have been used to parameterize classical force fields for molecular dynamics simulations of N-Lauroylsarcosine at interfaces [23]. These studies reveal the preferred adsorption orientations and binding energies on various surfaces, providing insights into the compound's behavior in interfacial applications [23]. The computational predictions indicate strong chemisorption interactions through the carboxylate group, while the alkyl chain provides hydrophobic stabilization [22] [23].
The conventional synthesis of N-lauroylsarcosine primarily relies on acylation reactions that form amide bonds between fatty acid derivatives and sarcosine. These established chemical pathways have dominated industrial production for decades, providing reliable yields and scalable processes.
The Schotten-Baumann condensation represents the most widely utilized industrial method for N-lauroylsarcosine production [1] [2]. This classical approach involves the nucleophilic attack of sodium sarcosinate on lauroyl chloride under carefully controlled alkaline conditions [2].
The reaction proceeds through a two-phase mechanism where lauroyl chloride is slowly added to an aqueous solution containing sodium sarcosinate and sodium hydroxide [1] [3]. Temperature control proves critical, with optimal conditions maintained below 10°C during the initial addition phase to prevent decomposition and side reactions [3]. The reaction system subsequently requires heating to 60-70°C for completion, with stirring periods extending 20-30 minutes for each phase [3].
Research conducted by Mhaskar and colleagues demonstrated that this condensation method achieves yields ranging from 68-89% depending on the specific reaction conditions and purification protocols employed [1]. The process generates N-lauroylsarcosine sodium salt as the primary product, alongside hydrogen chloride as a stoichiometric byproduct requiring neutralization [1].
The Schotten-Baumann approach offers several advantages including well-established reaction protocols, reproducible yields, and compatibility with existing industrial infrastructure [2]. However, significant drawbacks include the generation of toxic hydrogen chloride gas, requirement for careful pH control, and the production of substantial quantities of sodium chloride waste [3].
Process optimization studies have identified critical parameters affecting product quality and yield. Maintaining pH values between 9-11 throughout the reaction proves essential for preventing hydrolysis of the acyl chloride while ensuring complete conversion [1]. Temperature control during both phases affects not only yield but also product purity, with excessive heating leading to discoloration and formation of undesired byproducts [3].
The preparation of lauroyl chloride intermediates constitutes a crucial step in conventional N-lauroylsarcosine synthesis [3] [4]. This process typically employs chlorinating agents such as phosphorus trichloride or thionyl chloride to convert lauric acid into the corresponding acyl chloride [4].
The chlorination reaction occurs through nucleophilic substitution mechanisms where phosphorus trichloride reacts with lauric acid at elevated temperatures of 55-60°C [3]. The reaction proceeds for 2.5-3 hours with continuous stirring, followed by phase separation to isolate the lauroyl chloride-rich upper layer [3]. This approach achieves high conversion rates, typically exceeding 93% based on lauric acid consumption [3].
Recent patent literature describes optimized procedures utilizing controlled atmosphere conditions to minimize moisture interference [4]. The reaction employs a 3:1 molar ratio of lauric acid to phosphorus trichloride, with reaction temperatures maintained at 60-70°C under nitrogen sparging [4]. Post-reaction workup involves vacuum distillation to remove residual phosphorous acid and purify the lauroyl chloride product [4].
A significant challenge in acid chloride preparation involves phosphorus contamination of the final product [5]. Conventional processes generate phosphorous acid as a byproduct, which remains dissolved in the lauroyl chloride and subsequently contaminates the final N-lauroylsarcosine product [5]. This contamination poses environmental concerns due to phosphorus discharge into aquatic systems upon product use [5].
Alternative chlorinating agents have been investigated to address these limitations. Thionyl chloride offers advantages including cleaner reaction profiles and reduced phosphorus contamination [4]. However, this reagent requires higher temperatures and generates sulfur dioxide gas, presenting different environmental and safety challenges [4].
Environmental regulations and sustainability concerns have driven development of low-phosphorus manufacturing techniques for N-lauroylsarcosine production [5]. These innovative approaches specifically address phosphorus contamination issues associated with conventional acid chloride methodologies.
A novel biological phosphorus removal process has been developed that incorporates phosphorus-accumulating bacteria into the manufacturing sequence [5]. This biotechnological approach utilizes ultrafiltration membrane systems to separate bacterial cultures from the lauroyl chloride stream while enabling phosphorus uptake [5].
The process employs a specialized treatment tank containing ultrafiltration membranes with pore diameters less than 5 nanometers [5]. Phosphorus-accumulating bacteria are maintained on one side of the membrane in a carrier solution, while the lauroyl chloride solution containing phosphorous acid contamination flows on the opposite side [5]. Continuous gentle stirring for 5-10 hours enables bacterial uptake of phosphorus compounds through the membrane [5].
This biological treatment significantly reduces phosphorous acid content in the lauroyl chloride intermediate, subsequently decreasing phosphorus levels in the final N-lauroylsarcosine product [5]. The technique achieves phosphorus reduction exceeding 85% compared to conventional methods while maintaining product yields of 85-95% [5].
Process optimization involves controlling oxygen levels in the bacterial treatment zone to maximize phosphorus uptake rates [5]. Higher oxygen concentrations accelerate bacterial metabolism and phosphorus accumulation, reducing treatment times from 10 hours to 5-8 hours [5]. Temperature control at 60-70°C during subsequent condensation reactions ensures efficient conversion while preserving the benefits of phosphorus removal [5].
An alternative low-phosphorus approach eliminates acid chlorides entirely through direct fatty acid-amino acid condensation [2]. This innovative method reacts lauric acid directly with sodium sarcosinate at elevated temperatures of 170-190°C under inert atmosphere conditions [2]. The process requires careful water removal through nitrogen sparging to drive the equilibrium toward product formation [2].
This direct condensation approach achieves conversions of 84-92% based on fatty acid consumption while completely eliminating phosphorus-containing reagents [2]. Reaction monitoring through high-performance liquid chromatography enables precise control of conversion rates and product quality [2]. Post-reaction workup involves dissolution in isopropanol-water mixtures followed by acidification and phase separation [2].
Biocatalytic approaches represent emerging sustainable alternatives for N-lauroylsarcosine production, offering environmentally benign reaction conditions and reduced waste generation [6] [7]. These enzymatic methodologies utilize aminoacylases and related biocatalysts to facilitate amide bond formation between fatty acids and amino acids.
Aminoacylase-based synthesis has demonstrated significant potential for producing N-acyl amino acid surfactants including N-lauroylsarcosine [6] [7]. Recent investigations identified novel aminoacylases from various microbial sources that accept long-chain fatty acids as substrates [6]. These enzymes catalyze both hydrolysis and synthesis reactions depending on reaction conditions and substrate concentrations [7].
The aminoacylase from Paenibacillus (PmAcy) exhibits particularly promising catalytic properties for N-lauroylsarcosine synthesis [6]. This enzyme demonstrates broad substrate specificity, accepting various fatty acids from caprylic (C8:0) to oleic acid (C18:1) with conversion rates ranging from 49-75% [6]. Optimal performance occurs with longer-chain substrates, making it well-suited for lauroyl derivatives [6].
Biocatalytic synthesis conditions typically employ aqueous media at temperatures of 30-60°C and pH values between 6-8 [6] [8]. These mild conditions contrast favorably with harsh chemical synthesis requirements, reducing energy consumption and minimizing equipment corrosion [6]. Reaction times range from 4-24 hours depending on enzyme loading and substrate concentrations [8].
An innovative approach utilizing engineered lipases has achieved high-yielding amide formation through glycerol activation pathways [9]. This methodology involves in situ formation of glycerol esters followed by aminolysis to generate N-acyl amino acids [9]. The engineered lipase variant (proRML) incorporates multiple mutations that enhance aminolysis activity and catalytic efficiency [9].
The glycerol activation mechanism proceeds through transesterification of fatty acids with glycerol, generating fatty acid glycerol esters that subsequently undergo aminolysis with amino acids [9]. This approach achieves conversions up to 80% for N-acyl glycine derivatives and demonstrates broad substrate scope with medium to long-chain fatty acids (C8-C18) [9].
Process development for biocatalytic synthesis focuses on enzyme immobilization strategies to enable catalyst recovery and reuse [8]. Immobilization on porous supports maintains enzymatic activity while facilitating separation from reaction products [8]. Continuous flow reactors incorporating immobilized enzymes offer potential for industrial-scale implementation [8].
Recent advances in enzyme engineering have produced variants with enhanced thermostability and organic solvent tolerance [6]. These improvements enable operation at higher temperatures and in mixed aqueous-organic systems, potentially increasing reaction rates and substrate solubility [6]. Directed evolution approaches continue to expand the substrate scope and efficiency of biocatalytic N-lauroylsarcosine synthesis [6].
The environmental advantages of biocatalytic approaches include elimination of toxic reagents, reduced waste generation, and operation under mild conditions [7]. These benefits align with growing industrial emphasis on green chemistry principles and sustainable manufacturing practices [7]. However, current limitations include lower conversion rates compared to chemical methods and higher enzyme costs [6].
Economic assessments indicate that biocatalytic processes may become competitive with conventional methods as enzyme costs decrease and environmental regulations tighten [7]. Integration of biocatalytic steps into existing chemical processes offers a hybrid approach that could combine the advantages of both methodologies [6].
Corrosive;Irritant